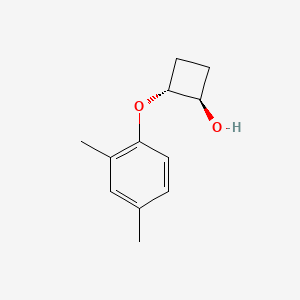
(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol is a compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is a cyclobutane derivative that has been synthesized using different methods. The purpose of
Wirkmechanismus
The mechanism of action of ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating specific signaling pathways. For example, ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol has been shown to inhibit the production of inflammatory cytokines by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol can reduce inflammation and improve the survival rate of animals infected with certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol in lab experiments is its relatively high purity and stability. This compound can be easily synthesized and purified, making it a suitable candidate for various experiments. However, one of the limitations of using ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol. One of the directions is to investigate the potential use of this compound as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to study the mechanism of action of ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol in more detail to identify potential targets for drug development. Additionally, the use of ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol as a chiral building block in the synthesis of new materials could be explored further.
Synthesemethoden
The synthesis of ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol has been achieved using different methods. One of the commonly used methods is the reaction of ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-1,2-cyclobutanediol with 2,4-dimethylphenol in the presence of a catalyst. The yield of this method is relatively high, and the purity of the compound can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, ((1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol has been studied for its potential use as a plant growth regulator. In material science, this compound has been investigated for its potential use as a chiral building block in the synthesis of new materials.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-3-5-11(9(2)7-8)14-12-6-4-10(12)13/h3,5,7,10,12-13H,4,6H2,1-2H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWNCYMNSXUXJJ-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@@H]2CC[C@H]2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

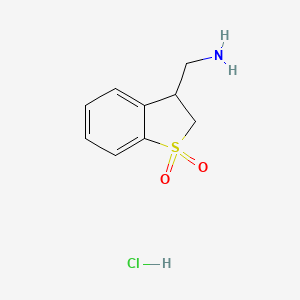
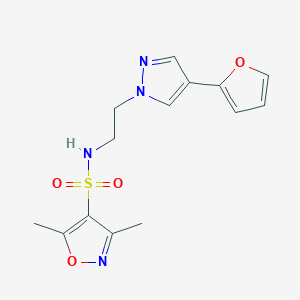
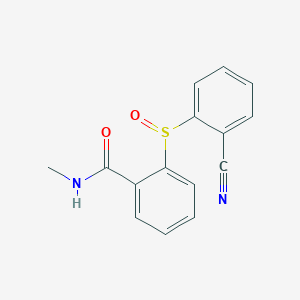

![N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2703205.png)

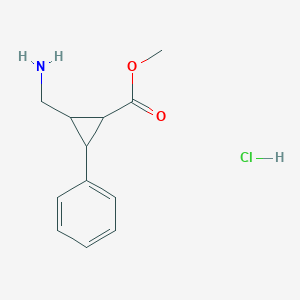
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2703212.png)

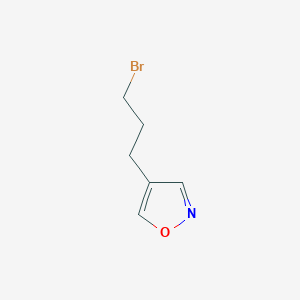
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2703215.png)
![6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2703217.png)
![2-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2703220.png)
![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2703221.png)